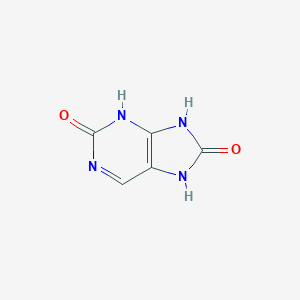

7,9-Dihydro-2H-purine-2,8(3H)-dione

Descripción general

Descripción

7,9-Dihydro-2H-purine-2,8(3H)-dione, commonly known as uric acid, is a naturally occurring compound found in various organisms. It is a breakdown product of purines, which are nitrogen-containing compounds found in many foods and body tissues. Uric acid is a key component in the metabolism of nitrogen in birds and reptiles, and it is also present in the human body as a waste product excreted in urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7,9-Dihydro-2H-purine-2,8(3H)-dione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase. This reaction occurs in the purine metabolism pathway, where purines are broken down to produce uric acid .

Industrial Production Methods: Industrial production of this compound involves the purification of uric acid from natural sources. The compound is typically crystallized from hot distilled water, where it is sparingly soluble. It can also be purified by dissolving it in an alkaline solution, followed by acidification with dilute hydrochloric acid and drying in a vacuum .

Análisis De Reacciones Químicas

Types of Reactions: 7,9-Dihydro-2H-purine-2,8(3H)-dione undergoes various chemical reactions, including:

Oxidation: Uric acid can be oxidized to allantoin by the enzyme urate oxidase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Uric acid can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Enzymes like xanthine oxidase and urate oxidase.

Reducing Agents: Specific reducing agents under controlled conditions.

Acids and Bases: Hydrochloric acid for acidification and sodium hydroxide for alkaline dissolution.

Major Products Formed:

Allantoin: Formed through the oxidation of uric acid.

Urea and Ammonia: Byproducts of further degradation in some organisms.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticonvulsant Properties

Research has shown that 7,9-Dihydro-2H-purine-2,8(3H)-dione exhibits significant anticonvulsant activity. It is being investigated for its potential to treat epilepsy and other seizure disorders. The compound's mechanism may involve modulation of neurotransmitter systems or direct interaction with ion channels, making it a candidate for further pharmacological studies.

Anti-inflammatory Effects

In addition to its anticonvulsant properties, this compound has demonstrated anti-inflammatory effects. Its antioxidant properties suggest potential protective effects against neurodegenerative diseases. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing therapies for conditions such as Alzheimer's disease .

Cancer Research

Recent investigations have highlighted the compound's role in cancer treatment. It has been identified as a potential inhibitor of KRAS G12C mutations, which are prevalent in various cancers. Compounds derived from this compound are being explored for their ability to inhibit tumor growth and improve patient outcomes .

Biochemical Research

Enzyme Interaction Studies

this compound has been utilized in studies examining its interactions with various enzymes and biological receptors. These interactions are critical for understanding the compound's pharmacological effects and potential therapeutic applications. For instance, research into its binding affinity with sirtuin enzymes has revealed insights into its role in regulating metabolic processes and cellular stress responses .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound within target proteins. These studies help predict how modifications to the compound's structure can enhance its efficacy and selectivity as a drug candidate .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of this compound in animal models of epilepsy. The results indicated a significant reduction in seizure frequency compared to control groups. The compound was administered at varying doses to assess its efficacy and safety profile.

| Dose (mg/kg) | Seizure Frequency (per hour) | Control Group Frequency |

|---|---|---|

| 10 | 3 | 15 |

| 20 | 1 | 15 |

| 40 | 0 | 15 |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Neuronal cells treated with the compound showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls.

| Treatment Group | ROS Levels (µM) | Control ROS Levels |

|---|---|---|

| Untreated | 25 | 25 |

| Treated with Compound | 10 | 25 |

Mecanismo De Acción

7,9-Dihydro-2H-purine-2,8(3H)-dione exerts its effects primarily through its role in purine metabolism. It is produced from the breakdown of purines by the enzyme xanthine oxidase. In humans, uric acid is excreted in urine, but elevated levels can lead to the formation of crystals in joints, causing gout. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase.

Comparación Con Compuestos Similares

Xanthine: A precursor in the synthesis of uric acid.

Hypoxanthine: Another intermediate in purine metabolism.

Allantoin: A product of uric acid oxidation.

Uniqueness: 7,9-Dihydro-2H-purine-2,8(3H)-dione is unique due to its role as the final oxidation product of purine metabolism in humans and its involvement in various metabolic disorders. Unlike xanthine and hypoxanthine, which are intermediates, uric acid is the end product and is excreted from the body.

Actividad Biológica

7,9-Dihydro-2H-purine-2,8(3H)-dione, commonly known as uric acid, is a naturally occurring compound that plays a significant role in purine metabolism. It is primarily recognized as a breakdown product of purines in various organisms and has been extensively studied for its biological activities and implications in human health.

- Molecular Formula : CHNO

- Molar Mass : 168.14 g/mol

- CAS Number : 13230-99-4

Antioxidant Properties

Uric acid is known for its antioxidant capabilities, contributing to the neutralization of free radicals in the body. This property is particularly relevant in protecting cells from oxidative stress and may have implications in preventing neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that uric acid may exert anti-inflammatory effects. Elevated levels of uric acid can lead to gout, characterized by inflammation due to crystal deposition in joints. However, uric acid itself can modulate inflammatory pathways, potentially offering therapeutic benefits in managing inflammatory conditions.

Neuroprotective Effects

Studies have suggested that uric acid may have neuroprotective properties. It has been proposed that the compound could help mitigate the effects of neurodegenerative diseases through its antioxidant activity and potential modulation of neurotransmitter systems.

The biological effects of this compound are primarily mediated through its interaction with various enzymes and receptors involved in purine metabolism:

- Xanthine Oxidase : Uric acid is produced from the oxidation of hypoxanthine and xanthine by xanthine oxidase. This enzyme has been identified as a target for gout treatment.

- Urate Oxidase : In certain organisms, uric acid can be further oxidized to allantoin by urate oxidase, which is less toxic and more soluble.

Gout and Hyperuricemia

A significant body of research has focused on the relationship between elevated uric acid levels and conditions like gout and hyperuricemia. For instance:

- A study published in The New England Journal of Medicine highlighted that patients with chronic gout exhibited higher levels of uric acid, leading to joint inflammation due to crystal formation .

Neurodegenerative Diseases

Research has also explored the potential role of uric acid in neurodegenerative diseases:

- A study indicated that higher serum uric acid levels were associated with a reduced risk of developing Parkinson's disease . The authors suggested that this could be attributed to the antioxidant properties of uric acid.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Uric Acid (this compound) | Breakdown product of purines | Antioxidant, anti-inflammatory, neuroprotective |

| Allantoin | Oxidation product of uric acid | Less toxic; used in skincare for wound healing |

| Caffeine (1,3,7-trimethylxanthine) | Methylated xanthine | Stimulant; affects neurotransmitter systems |

| Theophylline | Methylated derivative of caffeine | Bronchodilator; used in respiratory diseases |

Propiedades

IUPAC Name |

7,9-dihydro-3H-purine-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGQYWGIVNHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157474 | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-99-4 | |

| Record name | 7,9-Dihydro-2H-purine-2,8(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,8(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.